molecular formula C12H12FNO3 B2955103 1-(2-Fluoro-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 346446-24-0

1-(2-Fluoro-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2955103
CAS No.: 346446-24-0
M. Wt: 237.23
InChI Key: QSGKDHFXZIPZLQ-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 1998-86-3) is a pyrrolidinone derivative featuring a carboxylic acid group at position 3 and a 2-fluoro-5-methylphenyl substituent at position 1. Its molecular formula is C₁₁H₁₀FNO₃, with a molecular weight of 223.20 g/mol .

Properties

IUPAC Name

1-(2-fluoro-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3/c1-7-2-3-9(13)10(4-7)14-6-8(12(16)17)5-11(14)15/h2-4,8H,5-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGKDHFXZIPZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Fluoro-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, also known by its CAS number 346446-24-0, is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its synthesis, mechanisms of action, and implications for therapeutic applications.

  • Molecular Formula : C₁₂H₁₂FNO₃
  • Molecular Weight : 237.23 g/mol
  • CAS Number : 346446-24-0
  • Appearance : Powder
  • Storage Temperature : Room temperature

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. In vitro assays conducted on A549 human lung adenocarcinoma cells demonstrated significant cytotoxic effects. The compound exhibited a structure-dependent activity, with variations in substitution patterns leading to differing levels of efficacy.

Key Findings:

  • Cytotoxicity : The compound reduced A549 cell viability significantly compared to untreated controls. For instance, a derivative with a 3,5-dichloro substitution reduced cell viability to 21.2% at a concentration of 100 µM .
  • Comparative Analysis : When compared to standard chemotherapeutics like cisplatin, the compound showed promising results, suggesting potential as an alternative or adjunct therapy .

Antimicrobial Activity

The antimicrobial properties of the compound were evaluated against various multidrug-resistant pathogens. The results indicated that certain derivatives displayed selective activity against Gram-positive bacteria, including strains resistant to common antibiotics.

Key Findings:

  • Screening Results : Compounds were tested against clinical isolates such as Staphylococcus aureus and Klebsiella pneumoniae, with varying degrees of effectiveness noted .
  • Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .

Anticancer Activity Summary

Compound VariantA549 Cell Viability (%)IC50 (µM)Reference
Parent Compound63.4Not specified
3,5-Dichloro Variant21.2Not specified
Cisplatin3010

Antimicrobial Activity Summary

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus>128 µg/mL
Klebsiella pneumoniae>128 µg/mL
Pseudomonas aeruginosa>128 µg/mL

Case Study 1: Anticancer Efficacy in Lung Cancer Models

In a controlled study, the anticancer efficacy of various derivatives was assessed using the A549 cell line. The study found that specific modifications to the phenyl ring significantly enhanced cytotoxicity. The results indicated that compounds with halogen substitutions showed improved potency compared to their unsubstituted counterparts.

Case Study 2: Antimicrobial Resistance Profiles

Another study focused on the antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. The findings suggested that certain derivatives not only inhibited growth but also demonstrated synergistic effects when combined with conventional antibiotics, potentially offering a new strategy for overcoming resistance .

Comparison with Similar Compounds

Key Observations

Substituent Effects on Antioxidant Activity: Electron-withdrawing groups (Cl, NO₂): Increase radical scavenging capacity. For example, 1-(5-chloro-2-hydroxyphenyl) derivatives with thioxo-oxadiazole moieties showed 1.5× higher antioxidant activity than ascorbic acid . Hydroxyl groups: Enhance hydrogen-donating ability, critical for DPPH radical scavenging .

Antimicrobial and Anticancer Potential: Chlorinated derivatives (e.g., 3,5-dichloro-2-hydroxyphenyl) demonstrated activity against multidrug-resistant S. aureus and cytotoxicity in lung cancer cells . Thiazole-containing analogs exhibited Gram-positive-specific bacteriostatic effects, likely due to interactions with bacterial cell walls .

Synthetic Accessibility: Most analogs are synthesized via condensation reactions (e.g., acid hydrazides with heterocyclic moieties) . Fluorinated derivatives require selective fluorination steps, which may involve HNO₃ or H₂O₂ under controlled conditions .

Q & A

Q. What are the recommended synthetic routes for 1-(2-fluoro-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

The compound can be synthesized via condensation reactions between substituted anilines and itaconic acid derivatives. For example, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid was prepared by reacting 2,4-difluoroaniline with itaconic acid in boiling water, followed by esterification using sulfuric acid as a catalyst . Key factors affecting yield include temperature control (reflux vs. ambient), solvent polarity, and stoichiometric ratios of reactants. Optimization of these parameters can reduce side products like decarboxylated intermediates.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Combined spectroscopic techniques are essential:

  • NMR : 1^1H and 13^13C NMR can resolve the pyrrolidinone ring conformation and substituent positions (e.g., fluorine and methyl groups on the phenyl ring) .
  • X-ray crystallography : Used to confirm absolute stereochemistry, as demonstrated for structurally related pyrrolidinecarboxylic acids .
  • HPLC-MS : Ensures purity (>95%) and detects trace impurities from incomplete ring closure or residual solvents .

Q. What in vitro assays are suitable for initial screening of biological activity?

Common assays include:

  • Enzyme inhibition studies : Target enzymes like PYCR1 (pyrroline-5-carboxylate reductase 1), given the structural similarity of pyrrolidinone derivatives to endogenous substrates .
  • Cellular viability assays : Test cytotoxicity in cancer or normal cell lines using MTT or resazurin-based protocols .
  • Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to assess interactions with receptors (e.g., benzodiazepine receptors due to fluorophenyl motifs) .

Advanced Research Questions

Q. How can diastereoselective synthesis of pyrrolidinecarboxylic acid derivatives be optimized?

Diastereoselectivity in pyrrolidinone synthesis is achieved via chiral auxiliaries or catalysts. For example, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates were synthesized with high (2R*,3R*) selectivity using a Michael addition-cyclization cascade under basic conditions (e.g., K2_2CO3_3 in MeOH). Stereochemical outcomes depend on steric hindrance from aryl groups and solvent polarity . Advanced methods like asymmetric organocatalysis or transition-metal catalysis could further improve enantiomeric excess.

Q. What mechanistic insights explain contradictory data in surface adsorption studies of fluorinated pyrrolidinones?

Fluorinated aromatic compounds exhibit unique adsorption behavior on indoor surfaces (e.g., silica or polymers) due to polar C-F bonds and hydrophobic aryl groups. Contradictions in adsorption coefficients may arise from:

  • Surface heterogeneity : Variations in surface hydroxyl group density .
  • pH-dependent ionization : The carboxylic acid group (pKa ~3–4) affects solubility and binding affinity in aqueous environments .
    Microspectroscopic techniques (e.g., AFM-IR) are recommended to map adsorption at molecular scales .

Q. How can computational modeling resolve discrepancies in structure-activity relationships (SAR) for related analogs?

Density functional theory (DFT) calculations can predict:

  • Tautomer stability : The 5-oxopyrrolidine ring may adopt keto-enol tautomers, influencing hydrogen-bonding interactions .
  • Electrostatic potential maps : Fluorine’s electron-withdrawing effect alters charge distribution, impacting binding to enzymes like PYCR1 .
    Molecular dynamics simulations further clarify conformational flexibility in aqueous vs. lipid bilayer environments .

Q. What strategies mitigate low yields in multi-step syntheses of substituted pyrrolidinones?

Common pitfalls and solutions:

  • Intermediate purification : Column chromatography or recrystallization after each step minimizes carryover impurities .
  • Protecting groups : Temporarily block the carboxylic acid during ring-forming steps (e.g., methyl esters) to prevent side reactions .
  • Catalyst screening : Transition metals (e.g., Pd) or organocatalysts improve cyclization efficiency .

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